Cas no 946488-78-4 (3,3-Difluorocyclobutane-1-carbonyl chloride)

3,3-Difluorocyclobutane-1-carbonyl chloride is a fluorinated cyclobutane derivative serving as a versatile building block in organic synthesis. Its key structural features include a reactive acyl chloride group and a difluorinated cyclobutane ring, enabling efficient incorporation of the cyclobutyl motif into target molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The compound is particularly useful in nucleophilic substitution and cross-coupling reactions, facilitating the synthesis of complex fluorinated intermediates. Its stability under controlled conditions ensures reliable handling in synthetic workflows. This reagent is well-suited for researchers seeking to explore fluorinated cyclobutane scaffolds in drug discovery and material science.
3,3-Difluorocyclobutane-1-carbonyl chloride structure
946488-78-4 structure
商品名:3,3-Difluorocyclobutane-1-carbonyl chloride
CAS番号:946488-78-4
MF:C5H5ClF2O
メガワット:154.542407751083
MDL:MFCD26728644
CID:4666802
PubChem ID:83855003

3,3-Difluorocyclobutane-1-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 3,3-difluorocyclobutane-1-carbonyl chloride
    • Cyclobutanecarbonyl chloride, 3,3-difluoro-
    • 3,3-difluorocyclobutanecarbonyl chloride
    • C77516
    • 3,3-Difluorocyclobutane-1-carbonyl chloride
    • MDL: MFCD26728644
    • インチ: 1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2
    • InChIKey: KGCHVYYLIWLLFD-UHFFFAOYSA-N
    • ほほえんだ: ClC(C1CC(C1)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 153.9996988g/mol
  • どういたいしつりょう: 153.9996988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 17.1

3,3-Difluorocyclobutane-1-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-333619-1g
3,3-difluorocyclobutane-1-carbonyl chloride
946488-78-4 95%
1g
$791.0 2023-09-04
Enamine
EN300-333619-0.25g
3,3-difluorocyclobutane-1-carbonyl chloride
946488-78-4 95.0%
0.25g
$392.0 2025-03-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN16985-500MG
3,3-difluorocyclobutane-1-carbonyl chloride
946488-78-4 95%
500MG
¥ 2,574.00 2023-04-12
Life Chemicals
F2147-4625-0.25g
3,3-difluorocyclobutane-1-carbonyl chloride
946488-78-4 95%+
0.25g
$685.0 2023-09-06
Chemenu
CM420568-1g
3,3-difluorocyclobutanecarbonyl chloride
946488-78-4 95%+
1g
$822 2023-01-18
Chemenu
CM420568-250mg
3,3-difluorocyclobutanecarbonyl chloride
946488-78-4 95%+
250mg
$353 2023-01-18
abcr
AB543330-250 mg
3,3-Difluorocyclobutane-1-carbonyl chloride; .
946488-78-4
250MG
€629.50 2023-07-11
1PlusChem
1P01C10V-250mg
3,3-difluorocyclobutanecarbonyl chloride
946488-78-4 95%
250mg
$547.00 2024-04-19
Aaron
AR01C197-1g
3,3-difluorocyclobutanecarbonyl chloride
946488-78-4 97%
1g
$558.00 2025-02-09
Enamine
EN300-333619-5g
3,3-difluorocyclobutane-1-carbonyl chloride
946488-78-4 95%
5g
$3281.0 2023-09-04

3,3-Difluorocyclobutane-1-carbonyl chloride 関連文献

3,3-Difluorocyclobutane-1-carbonyl chlorideに関する追加情報

3,3-Difluorocyclobutane-1-carbonyl Chloride: A Comprehensive Overview

The compound with CAS No. 946488-78-4, commonly referred to as 3,3-Difluorocyclobutane-1-carbonyl Chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a cyclobutane ring with two fluorine atoms and a carbonyl chloride group. The cyclobutane ring imparts rigidity and strain to the molecule, while the fluorine atoms introduce electronic effects that can influence reactivity and stability. The carbonyl chloride group further enhances the compound's versatility, making it a valuable intermediate in various chemical reactions.

Recent studies have highlighted the potential of 3,3-Difluorocyclobutane-1-carbonyl Chloride in the development of advanced materials. Researchers have explored its use in synthesizing fluorinated polymers, which exhibit exceptional thermal stability and chemical resistance. These polymers have applications in high-performance coatings, electronics, and aerospace industries. For instance, a 2023 study published in *Chemical Reviews* demonstrated that incorporating this compound into polymer backbones significantly improves their mechanical properties under high-temperature conditions.

The synthesis of 3,3-Difluorocyclobutane-1-carbonyl Chloride typically involves a multi-step process that begins with the preparation of the cyclobutane derivative. The introduction of fluorine atoms is achieved through electrophilic substitution or nucleophilic addition reactions, depending on the specific conditions and desired regioselectivity. The final step involves the formation of the carbonyl chloride group, which is often accomplished via a Friedel-Crafts acylation or a related reaction mechanism. Recent advancements in catalytic methods have enabled higher yields and improved purity levels for this compound.

In terms of applications, 3,3-Difluorocyclobutane-1-carbonyl Chloride has found utility in both academic research and industrial settings. Its ability to act as an electrophilic reagent makes it valuable in organocatalysis and enantioselective synthesis. For example, a 2022 study in *Nature Chemistry* utilized this compound as a key intermediate in the synthesis of bioactive molecules with complex stereochemistry. Additionally, its role as a building block for fluorinated pharmaceuticals has been explored extensively.

The electronic properties of 3,3-Difluorocyclobutane-1-carbonyl Chloride are particularly intriguing due to the interplay between the strained cyclobutane ring and the electron-withdrawing fluorine atoms. Computational studies have revealed that this compound exhibits unique electronic transitions that could be harnessed in optoelectronic devices. Preliminary experiments suggest that thin films incorporating this compound may exhibit enhanced light-emitting properties, making them candidates for next-generation displays.

From an environmental standpoint, the handling and disposal of 3,3-Difluorocyclobutane-1-carbonyl Chloride require careful consideration due to its reactive nature. While it is not classified as a hazardous material under current regulations, proper safety protocols must be followed to minimize risks associated with its use. Researchers are actively investigating greener synthesis methods and waste management strategies to ensure sustainable production practices.

In conclusion, 3,3-Difluorocyclobutane-1-carbonyl Chloride stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and versatile reactivity continue to open new avenues for innovation across multiple disciplines. As research progresses, this compound is expected to play an increasingly important role in advancing materials science and drug discovery.

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Amadis Chemical Company Limited
(CAS:946488-78-4)3,3-Difluorocyclobutane-1-carbonyl chloride
A1095239
清らかである:99%
はかる:1g
価格 ($):428.0